3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
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Overview
Description
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its reactivity and is used in various chemical synthesis processes. Its molecular formula is C10H14O, and it has a molecular weight of 150.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with isoprene, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions often include controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but without the dimethyl substitution.
Uniqueness
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the reactive aldehyde group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
KPYRJAAFUGXMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1C=O)C=C2)C |
Origin of Product |
United States |
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